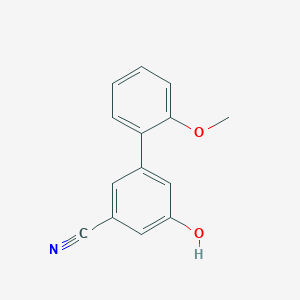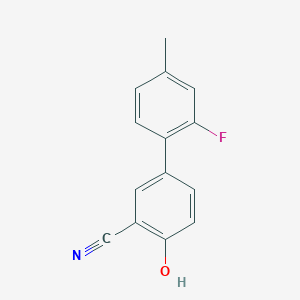
2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% (2C5FMPP) is a synthetic compound with a wide range of applications in the scientific research field. It is a phenolic compound used to synthesize other compounds, including a range of drugs and other molecules. It is also used in the development of new drugs, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a range of drugs and other molecules, as well as in the development of new drugs. It has also been used in the study of biochemical and physiological effects, as well as in the study of the mechanisms of action of certain compounds.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% are not well understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of certain enzymes and the modulation of certain biochemical pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments include its high purity and its ability to be synthesized in large quantities. The main limitation of using 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is the lack of understanding of its mechanism of action and its biochemical and physiological effects.
Future Directions
There are a number of potential future directions for the use of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% in scientific research. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the development of new drugs and other molecules. Additionally, further research into the synthesis of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% and the optimization of its purity could be beneficial. Finally, research into the potential applications of 2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% in other areas, such as medical imaging and drug delivery, could be beneficial.
Synthesis Methods
2-Cyano-5-(2-fluoro-5-methylphenyl)phenol, 95% is synthesized by reacting 2-fluoro-5-methylphenol with sodium cyanide in an aqueous solution. The reaction is conducted at room temperature and the product is purified by recrystallization. The yield of the reaction is generally high and the purity of the product is typically 95%.
properties
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-2-5-13(15)12(6-9)10-3-4-11(8-16)14(17)7-10/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZUGDPKDAUZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684685 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2-fluoro-5-methylphenyl)phenol | |
CAS RN |
1261982-83-5 |
Source


|
| Record name | 2'-Fluoro-3-hydroxy-5'-methyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














